Glecaprevir
Übersicht
Beschreibung
Glecaprevir ist ein direkt wirkender antiviraler Wirkstoff, der zur Behandlung von chronischen Hepatitis-C-Virus (HCV)-Infektionen eingesetzt wird. Es ist ein nicht-struktureller (NS) Protein 3/4A-Protease-Inhibitor, der gemeinsam von AbbVie und Enanta Pharmaceuticals identifiziert wurde . This compound wird häufig in Kombination mit Pibrentasvir, einem HCV-NS5A-Inhibitor, formuliert, um seine antivirale Wirksamkeit zu verbessern .
Wissenschaftliche Forschungsanwendungen
Glecaprevir has a wide range of scientific research applications, particularly in the field of medicine. It is primarily used in combination with pibrentasvir to treat chronic hepatitis C infection . The combination therapy has shown high sustained virological response (SVR) rates across various HCV genotypes . Additionally, this compound is being studied for its potential use in treating other viral infections and its role in antiviral drug development .
Wirkmechanismus
Target of Action
Glecaprevir, also known as ABT-493, is a direct-acting antiviral agent that primarily targets the Hepatitis C virus (HCV) NS3/4A protease . This protease plays a crucial role in the viral RNA replication process .
Mode of Action
This compound acts as an inhibitor of the HCV NS3/4A protease . This protease is a viral enzyme necessary for the proteolytic cleavage of the HCV-encoded polyprotein into mature forms of the NS3, NS4A, NS4B, NS5A, and NS5B proteins . These multifunctional proteins, including NS3, are essential for viral replication .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the HCV RNA replication process . By inhibiting the NS3/4A protease, this compound prevents the cleavage of the HCV polyprotein, thereby disrupting the formation of essential proteins for viral replication .
Pharmacokinetics
The pharmacokinetic properties of this compound include its absorption, distribution, metabolism, and excretion (ADME). This compound has a half-life of approximately 6 hours . .
Result of Action
The molecular and cellular effects of this compound’s action result in a significant reduction in the amount of HCV in the body . It demonstrates a high genetic barrier against resistance mutations of the virus . In clinical trials, this compound, in combination with Pibrentasvir, achieved a sustained virologic response (SVR) rate, or undetectable Hepatitis C for twelve or more weeks after the end of treatment, of ≥93% across genotypes 1a, 2a, 3a, 4, 5, and 6 .
Action Environment
It is known that the effectiveness and safety of this compound can be influenced by certain patient factors, such as the presence of chronic kidney disease and advanced liver fibrosis
Zukünftige Richtungen
The ultimate goal of the combination treatment is to achieve sustained virologic response (SVR) and cure the patients from the infection . In clinical trials, this combination therapy achieved SVR12 rate, or undetectable Hepatitis C for twelve or more weeks after the end of treatment, of ≥93% across genotypes 1a, 2a, 3a, 4, 5 and 6 . Future research is likely to focus on further improving the efficacy and safety of Glecaprevir, as well as exploring its potential uses in treating other conditions .
Biochemische Analyse
Biochemical Properties
Glecaprevir interacts with the HCV NS3/4A protease, a viral enzyme necessary for the proteolytic cleavage of the HCV-encoded polyprotein into mature forms of the NS3, NS4A, NS4B, NS5A, and NS5B proteins . It inhibits the enzymatic activity of HCV genotype 1-6 NS3/4A proteases with half-maximal inhibitory concentration (IC50) values ranging from 3.5 to 11.3 nM in a biochemical assay .
Cellular Effects
This compound has been shown to inhibit HCV subgenomic stable replicons containing proteases from HCV genotypes 1a, 1b, 2a, 2b, 3a, 4a, 5a, 6a, and 6e in Huh-7 cells with 50% effective concentration (EC50) values ranging from 0.21 to 4.6 nM .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting the HCV NS3/4A protease . This inhibition disrupts the viral RNA replication process, thereby preventing the virus from multiplying .
Temporal Effects in Laboratory Settings
It is known that this compound demonstrates a high genetic barrier against resistance mutations of the virus .
Metabolic Pathways
This compound undergoes limited secondary metabolism in vitro, predominantly by CYP3A .
Transport and Distribution
The predominant route of elimination of this compound is biliary-fecal, where 92.1% of the administered drug is excreted in feces and 0.7% of the drug is excreted in the urine .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Glecaprevir umfasst mehrere Schritte, darunter die Bildung eines Makrozyklus durch intramolekulare Veretherung. Einer der Schlüsselschritte in der Synthese ist der Ringschluss des Makrozyklus unter Verwendung einer Etherbildung zwischen einem Allylbromid und einem hydroxy-substituierten Carbamatsynthesebaustein . Das Allylbromid wird in den letzten Schritten der Synthese gebildet, indem ein Allylalkohol unter Verwendung von PPH3Br2 als Bromierungsmittel umgewandelt wird .
Industrielle Produktionsverfahren
Die industrielle Produktion von this compound umfasst eine Reihe von Reaktionen, die von Cyclopentanepoxid als Ausgangsmaterial ausgehen. Der Prozess umfasst Ringöffnungsreaktionen, Acetylierung, Aktivierung und Aminokondensation, um this compound-Synthesezwischenprodukte zu erhalten . Die Verfahren sind so konzipiert, dass sie kostengünstig, umweltfreundlich und für die großtechnische Produktion geeignet sind .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Glecaprevir durchläuft verschiedene Arten chemischer Reaktionen, darunter:
Oxidation: Umfasst die Addition von Sauerstoff oder die Entfernung von Wasserstoff.
Reduktion: Umfasst die Addition von Wasserstoff oder die Entfernung von Sauerstoff.
Substitution: Umfasst die Ersetzung einer funktionellen Gruppe durch eine andere.
Häufige Reagenzien und Bedingungen
Häufig verwendete Reagenzien bei der Synthese von this compound sind PPH3Br2 für die Bromierung und Natriumhydroxid für die Hydrolyse . Die Reaktionen werden typischerweise unter kontrollierten Temperaturen und spezifischen pH-Bedingungen durchgeführt, um eine hohe Ausbeute und Reinheit zu gewährleisten .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind die makrozyklische Struktur von this compound und seine verschiedenen Zwischenprodukte, die für seine antivirale Aktivität unerlässlich sind .
Wissenschaftliche Forschungsanwendungen
This compound hat eine breite Palette an wissenschaftlichen Forschungsanwendungen, insbesondere im Bereich der Medizin. Es wird in erster Linie in Kombination mit Pibrentasvir zur Behandlung von chronischen Hepatitis-C-Infektionen eingesetzt . Die Kombinationstherapie hat bei verschiedenen HCV-Genotypen hohe anhaltende virologische Ansprechraten (SVR) gezeigt . Zusätzlich wird this compound für seinen potenziellen Einsatz zur Behandlung anderer Virusinfektionen und seine Rolle bei der Entwicklung von antiviralen Medikamenten untersucht .
Wirkmechanismus
This compound entfaltet seine antivirale Wirkung, indem es die NS3/4A-Protease hemmt, ein virales Enzym, das für die proteolytische Spaltung des HCV-kodierten Polyproteins in reife Formen der NS3-, NS4A-, NS4B-, NS5A- und NS5B-Proteine notwendig ist . Diese multifunktionalen Proteine sind für die Virusreplikation unerlässlich, und ihre Hemmung verhindert, dass das Virus sich repliziert und ausbreitet .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Paritaprevir: Ein weiterer NS3/4A-Protease-Inhibitor, der zur Behandlung von HCV eingesetzt wird.
Grazoprevir: Ein NS3/4A-Protease-Inhibitor mit einem ähnlichen Wirkmechanismus.
Voxilaprevir: Ebenfalls ein NS3/4A-Protease-Inhibitor, der in Kombinationstherapien für HCV eingesetzt wird.
Einzigartigkeit von Glecaprevir
This compound ist einzigartig aufgrund seiner hohen genetischen Barriere gegen Resistenzmutationen und seiner starken antiviralen Aktivität gegenüber mehreren HCV-Genotypen . Seine Kombination mit Pibrentasvir bietet eine umfassende Behandlungsoption mit einer hohen SVR-Rate und einer kürzeren Behandlungsdauer im Vergleich zu anderen Therapien .
Eigenschaften
IUPAC Name |
(1R,14E,18R,22R,26S,29S)-26-tert-butyl-N-[(1R,2R)-2-(difluoromethyl)-1-[(1-methylcyclopropyl)sulfonylcarbamoyl]cyclopropyl]-13,13-difluoro-24,27-dioxo-2,17,23-trioxa-4,11,25,28-tetrazapentacyclo[26.2.1.03,12.05,10.018,22]hentriaconta-3,5,7,9,11,14-hexaene-29-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H46F4N6O9S/c1-35(2,3)28-32(50)48-19-20(17-24(48)30(49)46-37(18-21(37)29(39)40)33(51)47-58(53,54)36(4)14-15-36)56-31-27(43-22-9-5-6-10-23(22)44-31)38(41,42)13-8-16-55-25-11-7-12-26(25)57-34(52)45-28/h5-6,8-10,13,20-21,24-26,28-29H,7,11-12,14-19H2,1-4H3,(H,45,52)(H,46,49)(H,47,51)/b13-8+/t20-,21+,24+,25-,26-,28-,37-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLSQGNCUYAMAHD-ITNVBOSISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)S(=O)(=O)NC(=O)C2(CC2C(F)F)NC(=O)C3CC4CN3C(=O)C(NC(=O)OC5CCCC5OCC=CC(C6=NC7=CC=CC=C7N=C6O4)(F)F)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CC1)S(=O)(=O)NC(=O)[C@]2(C[C@H]2C(F)F)NC(=O)[C@@H]3C[C@@H]4CN3C(=O)[C@@H](NC(=O)O[C@@H]5CCC[C@H]5OC/C=C/C(C6=NC7=CC=CC=C7N=C6O4)(F)F)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H46F4N6O9S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901027945 | |
Record name | Glecaprevir | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901027945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
838.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.1 to 0.3 mg/mL | |
Record name | Glecaprevir | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13879 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Glecaprevir is an inhibitor of the HCV NS3/4A protease, which is a viral enzyme necessary for the proteolytic cleavage of the HCV encoded polyprotein into mature forms of the NS3, NS4A, NS4B, NS5A, and NS5B proteins. These multifunctional proteins, including NS3, are essential for viral replication. The N-terminal of NS3 protein confers serine protease activity, whileThe C-terminus of NS3 encodes a DExH/D-box RNA helicase which hydyolyzes NTP as an energy source to unwind double-stranded RNA in a 3′ to 5′ direction during replication of viral genomic RNA. NS4A is a cofactor for NS3 that directs the localization of NS3 and modulates its enzymatic activities. Glecaprevir disrupts the intracellular processes of the viral life cycle through inhibiting the NS3/4A protease activity of cleaving downstream junctions of HCV polypeptide and proteolytic processing of mature structural proteins. | |
Record name | Glecaprevir | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13879 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
1365970-03-1 | |
Record name | Glecaprevir [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1365970031 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Glecaprevir | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13879 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Glecaprevir | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901027945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GLECAPREVIR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K6BUU8J72P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the mechanism of action of Glecaprevir?
A1: this compound is a potent, pangenotypic inhibitor of the hepatitis C virus (HCV) non-structural protein 3/4A (NS3/4A) serine protease. [, , , ] This protease is essential for viral replication, cleaving the HCV polyprotein at four specific sites. [] By inhibiting NS3/4A, this compound blocks viral replication and reduces HCV RNA levels in infected individuals. [, ]
Q2: How does this compound interact with the NS3/4A protease?
A2: this compound binds to the substrate-binding pocket of the NS3/4A protease, forming strong interactions with key amino acid residues. [] Molecular dynamics simulations suggest that these interactions involve hydrogen bonds, hydrophobic contacts, and electrostatic interactions. [] The binding of this compound prevents the protease from interacting with its natural substrates, effectively halting viral polyprotein processing and inhibiting viral replication. []
Q3: What is the molecular formula and weight of this compound?
A3: The scientific articles provided do not specify the molecular formula and weight of this compound. This information might be found in other publicly available resources such as PubChem or DrugBank.
Q4: Is there any spectroscopic data available for this compound?
A4: The provided articles do not contain detailed spectroscopic data on this compound. Further research in chemical databases or literature focusing on its structural elucidation might provide this information.
Q5: How stable is this compound under different storage conditions?
A5: While specific stability data under various storage conditions is not detailed in the articles provided, several studies focus on developing and validating stability-indicating analytical methods for this compound. [, , , , , ] These studies often involve subjecting the drug to stress conditions like acidic, basic, oxidative, photolytic, and thermal degradation to assess its stability and degradation products. [, , , , , ]
Q6: How is this compound absorbed and distributed in the body?
A7: this compound exhibits minimal absorption and is primarily excreted in the bile. [, , ] This results in low plasma concentrations of the drug, which are further reduced in the presence of certain medications such as efavirenz. [, ] Despite low systemic exposure, this compound effectively inhibits HCV replication, suggesting its concentration in the liver, the site of action, is sufficient for antiviral activity. [, , , ]
Q7: What is the primary route of this compound elimination?
A8: this compound is primarily eliminated through biliary excretion, with minimal renal elimination. [, ] This pharmacokinetic characteristic makes it a suitable treatment option for patients with renal impairment, including those undergoing hemodialysis. [, , ]
Q8: How effective is this compound in inhibiting HCV replication in vitro?
A9: this compound demonstrates potent inhibitory activity against HCV replication in vitro, with half-maximal inhibitory concentration (IC50) values ranging from 3.5 to 11.3 nM against purified NS3/4A proteases from HCV genotypes 1 to 6. [] In cell-based replicon assays, this compound shows 50% effective concentrations (EC50) between 0.21 and 4.6 nM against various HCV genotypes. []
Q9: What is the efficacy of this compound/Pibrentasvir in clinical trials?
A10: Clinical trials demonstrate that this compound/Pibrentasvir achieves high sustained virologic response rates at 12 weeks post-treatment (SVR12), ranging from 83% to 100% across various patient populations and HCV genotypes. [, , , , , , , , , , , ] This combination therapy proves effective in treating patients with or without cirrhosis, HIV co-infection, renal impairment, and those who have received liver or kidney transplants. [, , , , , , , , , , ]
Q10: What are the known resistance mechanisms to this compound?
A11: Resistance to this compound is primarily associated with the emergence of amino acid substitutions in the NS3 protease, specifically at positions A156 and D/Q168. [, , ] The A156T substitution, while conferring resistance, exhibits low replication efficiency. [] Additionally, this compound maintains activity against many common NS3 substitutions associated with resistance to other HCV protease inhibitors. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.